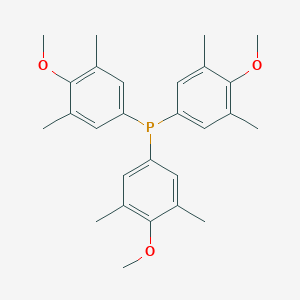

Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Overview

Description

Synthesis Analysis

The synthesis of tris(4-methoxy-3,5-dimethylphenyl)phosphine involves the reaction of methoxy- and methyl-substituted phenyl derivatives with phosphorus sources under specific conditions. While direct analogs of this compound are less reported, related phosphines have been synthesized to investigate the substituent effects on the phosphine properties, indicating a methodology that could be adapted for the target molecule (Sasaki, Sasaki, & Yoshifuji, 2008).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods have provided insights into the structure of related phosphines. The X-ray structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine reveals that the methoxy groups are perpendicular to the phenyl ring faces, highlighting the steric and electronic influences of the substituents on the phosphorus center (Romain, Ribblett, Byrn, Snyder, Storhoff, & Huffman, 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its phosphine moiety and the electronic effects of its substituents. For instance, phosphines with methoxy and methyl groups have been used in catalysis, demonstrating their role in facilitating reactions through coordination to metal centers and influencing the reaction outcomes (Teng, Qiao, Zhang, Li, & Huang, 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its bulky triarylphosphine structure and the electron-donating methoxy groups. These properties are critical for its handling and use in various applications, though specific data on this molecule may require extrapolation from closely related compounds.

Chemical Properties Analysis

The chemical properties of this compound, including its basicity, nucleophilicity, and oxidation potential, are affected by the substituents on the phenyl rings. Methoxy groups, being electron-donating, can modulate the electron density on the phosphorus, affecting its reactivity and interactions with other chemical species. Related studies on substituted phosphines provide a basis for understanding these effects (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).

Scientific Research Applications

Catalysis : Jin, Ishizuka, and Kuwano (2014) reported that the palladium complex generated from Pd(3-C3H5)Cp and tris(4-methoxy-3,5-dimethylphenyl)phosphine effectively catalyzes the [4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes (Jin, Ishizuka, & Kuwano, 2014).

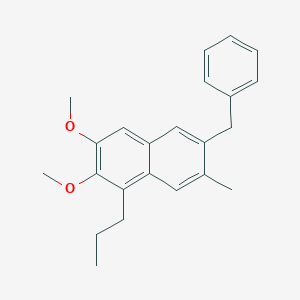

Structural Analysis : Fang et al. (2000) investigated a structural analog of hexaphenylethane, revealing a very long P-C distance in the solid state, indicating strong steric repulsive interaction between the two parts (Fang et al., 2000).

Optical Properties : Sasaki et al. (2008) found that tris(2,6-diisopropyl-4-methoxyphenyl)phosphine exhibits a blue-shift in UV-Vis absorption due to methoxy groups, which slightly lower the first oxidation potential and contribute to blue-shifting UV-Vis absorption (Sasaki, Sasaki, & Yoshifuji, 2008).

Battery Technology : Xu et al. (2012) showed that tris(pentafluorophenyl) phosphine (TPFPP) improves the cycling performance of high voltage Li-ion batteries by forming a protective film on LiNi 0.5 Mn 1.5 O4, contributing to the battery's improved performance (Xu et al., 2012).

Synthesis Methods : A study by Sinou et al. (1999) presented a convenient method for preparing perfluorocarbon-soluble triarylphosphines with electronic properties similar to tris(p-methoxyphenyl)phosphine (Sinou, Pozzi, Hope, & Stuart, 1999).

Anticancer Properties : Reddy et al. (2018) reported that gold(i) and gold(iii) phosphine complexes show broad anticancer activity against various cancer cell lines and 3D models, highlighting the potential medical applications of such compounds (Reddy, Privér, Rao, Mirzadeh, & Bhargava, 2018).

Safety and Hazards

According to the safety data sheet, Tris(4-methoxy-3,5-dimethylphenyl)phosphine has the following hazard statements: H315 - H319 - H335 - H413 . This means it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life .

Mechanism of Action

Target of Action

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, the primary targets are metal atoms in organometallic chemistry .

Mode of Action

This compound interacts with its targets by donating electron pairs to the metal atoms, forming a metal-ligand bond . This interaction alters the electronic structure of the metal atom, enabling it to participate in various chemical reactions .

Biochemical Pathways

This compound is used as a catalyst in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds through coupling reactions . This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen or moisture may affect its performance as a ligand . Therefore, reactions involving this compound are often carried out under inert conditions .

properties

IUPAC Name |

tris(4-methoxy-3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGUINGZRGNLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405156 | |

| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121898-64-4 | |

| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-methoxy-3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

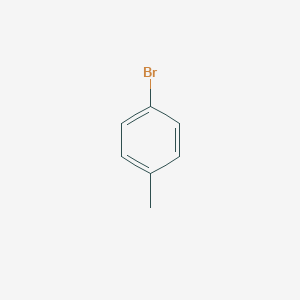

Feasible Synthetic Routes

Q & A

Q1: What role does Tris(4-methoxy-3,5-dimethylphenyl)phosphine play in palladium-catalyzed reactions?

A1: this compound acts as a ligand in palladium-catalyzed reactions. Specifically, it can be used in conjunction with Pd(η3-C3H5)Cp to form a catalytic complex. This complex has been shown to be effective in catalyzing the [4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes. [] This type of reaction is a powerful tool for constructing six-membered rings, which are common motifs in many organic molecules.

Q2: Can you provide an example of a successful application of this compound in a palladium-catalyzed reaction?

A2: One example is the reaction of o-(silylmethyl)benzyl carbonates with methyl crotonate. Using a catalyst system generated from Pd(η3-C3H5)Cp and this compound, this reaction yields methyl 3-methyltetralin-2-carboxylate with high efficiency (84% yield) at a low catalyst loading (2%). [] This highlights the potential of this ligand system for the efficient synthesis of complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[2-(methylamino)phenyl]-1-cyclohexanecarboxaldehyde](/img/structure/B48985.png)

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)